1-(2-Oxo-2-(thiophen-2-yl)ethyl)pyridin-2(1H)-one
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Overview
Description
1-(2-Oxo-2-(thiophen-2-yl)ethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(thiophen-2-yl)ethyl)pyridin-2(1H)-one typically involves the reaction of 2-acetylthiophene with 2-pyridone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(thiophen-2-yl)ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyridinone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-Oxo-2-(thiophen-2-yl)ethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(thiophen-2-yl)ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: A precursor in the synthesis of 1-(2-Oxo-2-(thiophen-2-yl)ethyl)pyridin-2(1H)-one.
2-Pyridone: Another precursor used in the synthesis.
Thiophene derivatives: Compounds with similar thiophene moieties that exhibit comparable chemical properties.
Uniqueness
This compound is unique due to its combination of a pyridinone core and a thiophene substituent, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-(2-oxo-2-thiophen-2-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H9NO2S/c13-9(10-4-3-7-15-10)8-12-6-2-1-5-11(12)14/h1-7H,8H2 |
InChI Key |
VHQPRMPXJDVGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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